molecular formula C23H21N3O4 B15017494 2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(naphthalen-1-yl)-2-oxoacetamide

2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(naphthalen-1-yl)-2-oxoacetamide

Cat. No.: B15017494
M. Wt: 403.4 g/mol
InChI Key: YNSUGSANXIKAEC-BUVRLJJBSA-N
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Description

1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-1-YL)FORMAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yloxy group, and a naphthalen-1-yl group

Preparation Methods

The synthesis of 1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-1-YL)FORMAMIDE involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde and naphthalen-1-ylhydrazine.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde and naphthalen-1-ylhydrazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This reaction forms the hydrazone intermediate.

    Formylation: The hydrazone intermediate is then subjected to formylation using formic acid or formyl chloride to yield the final product, 1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-1-YL)FORMAMIDE.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-1-YL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-1-YL)FORMAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-1-YL)FORMAMIDE involves its interaction with molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: It can inhibit specific enzymes, thereby affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular behavior and function.

    Gene Expression: It can modulate gene expression, influencing the production of proteins and other molecules within cells.

Comparison with Similar Compounds

1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-1-YL)FORMAMIDE can be compared with other similar compounds, such as:

    1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE: This compound has a similar structure but differs in the position of the naphthalenyl group.

    1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(PHENYL)FORMAMIDE:

The uniqueness of 1-{N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-1-YL)FORMAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N'-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C23H21N3O4/c1-3-13-30-20-12-11-16(14-21(20)29-2)15-24-26-23(28)22(27)25-19-10-6-8-17-7-4-5-9-18(17)19/h3-12,14-15H,1,13H2,2H3,(H,25,27)(H,26,28)/b24-15+

InChI Key

YNSUGSANXIKAEC-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OCC=C

Origin of Product

United States

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